molecular formula C13H16N2O B1267764 N'-cyclohexylidenebenzohydrazide CAS No. 24214-79-7

N'-cyclohexylidenebenzohydrazide

Cat. No.: B1267764
CAS No.: 24214-79-7
M. Wt: 216.28 g/mol
InChI Key: RILGFUQQECFFRW-UHFFFAOYSA-N
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Description

N’-cyclohexylidenebenzohydrazide is an organic compound with the chemical formula C₁₃H₁₆N₂O It is a hydrazone derivative formed by the condensation of cyclohexanone and benzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexylidenebenzohydrazide can be synthesized through the reaction of cyclohexanone with benzohydrazide in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of cyclohexanone and benzohydrazide in an organic solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the condensation reaction, resulting in the formation of N’-cyclohexylidenebenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidenebenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidenebenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert N’-cyclohexylidenebenzohydrazide into its reduced forms, such as hydrazines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines.

Scientific Research Applications

N’-cyclohexylidenebenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidenebenzohydrazide
  • N’-cyclohexylidenebenzhydrazide
  • N’-phenylidenebenzohydrazide

Uniqueness

N’-cyclohexylidenebenzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(cyclohexylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILGFUQQECFFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302089
Record name N'-cyclohexylidenebenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24214-79-7
Record name NSC148501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-cyclohexylidenebenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-cyclohexylidenebenzohydrazide
Customer
Q & A

Q1: What is the spatial arrangement of N'-cyclohexylidenebenzohydrazide molecules within its crystal structure?

A1: this compound molecules are linked together through intermolecular hydrogen bonds in the crystal structure. Specifically, N—H⋯O and C—H⋯O hydrogen bonds connect the molecules, forming chains that extend along the [] direction. []

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